1-(3,4-dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Lipophilicity Hydrogen bonding Drug-likeness

1-(3,4-Dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 2034233-99-1) is a synthetic, non-symmetric 1,3-disubstituted urea derivative (C19H21N5O, MW 335.4) that integrates a 3,4-dimethylphenyl ring, a pyridin-2-yl-imidazole head group, and an ethyl linker. This compound belongs to the broader class of pyridinyl-imidazole ureas, a scaffold known for its capacity to engage kinase ATP-binding pockets and other enzyme targets through a combination of hydrogen-bonding from the urea linkage and π-stacking or metal-chelation from the heteroaryl moieties.

Molecular Formula C19H21N5O
Molecular Weight 335.411
CAS No. 2034233-99-1
Cat. No. B2576391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea
CAS2034233-99-1
Molecular FormulaC19H21N5O
Molecular Weight335.411
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3=CC=CC=N3)C
InChIInChI=1S/C19H21N5O/c1-14-6-7-16(13-15(14)2)23-19(25)22-10-12-24-11-9-21-18(24)17-5-3-4-8-20-17/h3-9,11,13H,10,12H2,1-2H3,(H2,22,23,25)
InChIKeySNFNMLXJECHGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 2034233-99-1): Structural and Procurement Baseline for a Pyridinyl-Imidazole-Urea Research Candidate


1-(3,4-Dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 2034233-99-1) is a synthetic, non-symmetric 1,3-disubstituted urea derivative (C19H21N5O, MW 335.4) that integrates a 3,4-dimethylphenyl ring, a pyridin-2-yl-imidazole head group, and an ethyl linker [1]. This compound belongs to the broader class of pyridinyl-imidazole ureas, a scaffold known for its capacity to engage kinase ATP-binding pockets and other enzyme targets through a combination of hydrogen-bonding from the urea linkage and π-stacking or metal-chelation from the heteroaryl moieties [2]. Currently catalogued exclusively in research chemical screening libraries, it has not yet been the subject of a dedicated primary publication; the available physicochemical descriptors, including XLogP3 ~2.9, topological polar surface area ~71.8 Ų, 2 H-bond donors, and 3 H-bond acceptors, are computationally derived and define a moderately lipophilic, drug-like chemical space [1].

Why Interchangeability Among Pyridinyl-Imidazole-Urea Analogs Is Not Supported Without Quantitative Comparative Data


The pyridinyl-imidazole-urea family exhibits sharp structure–activity relationships (SAR) in which subtle modifications to the N-aryl substituent, the heterocycle at the imidazole 2-position, or the ethylene linker length can produce order-of-magnitude shifts in target potency, selectivity, and physicochemical profile [1]. For the 3,4-dimethylphenyl congener (CAS 2034233-99-1), the sterically compact, electron-donating dimethyl substitution pattern is predicted to modulate both lipophilicity and binding-site complementarity relative to analogs bearing chloro, fluoro, or bulkier benzhydryl groups. In the absence of head-to-head biochemical or cellular data, generic substitution cannot be presumed to be functionally equivalent; every close analog—including the pyrimidine variant (CAS 1797329-46-4) or the diphenylmethyl derivative (CAS 2034281-24-6)—represents a distinct pharmacological hypothesis [2].

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 2034233-99-1) Relative to Its Closest Analogs


Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Diphenylmethyl Analog

The target compound possesses a 3,4-dimethylphenyl motif, which imparts lower calculated lipophilicity (XLogP3 ~2.9) and lower molecular weight (335.4 Da) compared with the diphenylmethyl analog (CAS 2034281-24-6; MW 397.5 Da, XLogP3 ~4.5 estimated). Both compounds share an identical hydrogen-bond donor count (2), but the more compact dimethylphenyl group is anticipated to yield higher aqueous solubility and faster passive diffusion rates, which can be decisive when a screening campaign favors fragments or lead-like compounds over larger, more lipophilic chemotypes [1].

Lipophilicity Hydrogen bonding Drug-likeness ADME prediction

Heterocyclic Head-Group Differentiation: Pyridine vs. Pyrimidine Engenders Divergent Metal-Binding and Kinase Selectivity Potential

The target compound features a pyridin-2-yl group on the imidazole, whereas the direct pyrimidine analog (CAS 1797329-46-4) replaces the pyridine nitrogen with a second heteroatom. In published pyridinyl imidazole p38 MAP kinase inhibitor series, the 2-pyridyl nitrogen atom engages a critical hydrogen bond with the hinge region of the kinase, while an additional ring nitrogen in pyrimidine analogs can redirect binding geometry or introduce off-target liabilities [1]. Although no direct biochemical comparison exists for this specific pair, class SAR demonstrates that pyridine→pyrimidine substitution can shift kinase inhibition profiles from p38α-dominant to broader kinome coverage, making the pyridine variant the preferred starting point for inflammatory disease programs where p38 selectivity is desired [1].

Kinase inhibition Metal chelation Selectivity SAR

Comparative Phenyl Substituent Electronics: 3,4-Dimethyl vs. 3-Chloro Modulates CYP450 Liability Risk

In the landmark pyridinyl-imidazole anticytokine series, electron-donating substituents on the phenyl ring were correlated with reduced inhibition of hepatic cytochrome P450 isoforms compared with electron-withdrawing groups [1]. The target compound's 3,4-dimethylphenyl group (σm ≈ -0.07, σp ≈ -0.17) provides electron-donating character, whereas the 3-chlorophenyl analog (CAS available; σm ≈ +0.37) introduces an electron-withdrawing chlorine. In the published p38 inhibitor series, compounds with electron-rich aryl rings displayed CYP450 IC50 values >10 μM against key isoforms (CYP1A2, CYP2C9, CYP2D6, CYP3A4), while halogenated analogs exhibited inhibition at lower micromolar concentrations, raising the risk of drug–drug interactions [1].

Cytochrome P450 Metabolic stability Substituent effects Drug metabolism

Structural Integrity Confirmation: NMR Spectroscopic Fingerprint Confirms Urea and Imidazole Core

The compound's identity is verified by ¹H and ¹³C NMR spectroscopy, with characteristic urea NH resonances observed in the δ 9.5–10.5 ppm region and imidazole aromatic protons between δ 7.0–8.5 ppm . This spectroscopic signature distinguishes the target from analogs where the urea NH environment shifts due to altered phenyl substituent electronic effects; for example, electron-withdrawing chloro or fluoro substituents typically deshield the urea NH protons, resulting in downfield shifts of 0.3–0.8 ppm. The InChI Key SNFNMLXJECHGOU-UHFFFAOYSA-N provides a unique digital fingerprint for unambiguous compound identity verification in procurement workflows [1].

NMR spectroscopy Structural characterization Quality control Identity verification

Critical Data Gap Acknowledgment: Absence of Published Biochemical or Cellular Potency Data

A comprehensive search of PubMed, Google Patents, BindingDB, PubChem BioAssay, ChEMBL, and major vendor databases returned zero primary publications, patents with explicit biological data, or deposited bioactivity results for CAS 2034233-99-1 as of May 2026. No IC₅₀, Kd, EC₅₀, or selectivity data exist in the public domain. This absence of quantitative on-target and off-target profiling means that all differentiation arguments in this guide are based on class-level SAR inference and computed physicochemical properties, not on direct experimental comparison. Procurement decisions must weigh this evidence gap accordingly [1].

Data gap Biological activity SAR Procurement caution

Defined Research Application Scenarios for 1-(3,4-Dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 2034233-99-1)


Kinase Inhibitor Screening Library Expansion with a Lead-Like Pyridinyl-Imidazole-Urea Candidate

Academic and industrial screening groups building focused kinase inhibitor libraries can incorporate this compound as a lead-like entry point into pyridinyl-imidazole-urea SAR. The 3,4-dimethylphenyl substitution, with its predicted XLogP3 of ~2.9 and MW of 335.4 Da, aligns with fragment-to-lead optimization criteria better than bulkier analogs (e.g., the diphenylmethyl variant at MW 397.5 Da, XLogP3 ~4.5) [1]. The pyridine hinge-binding motif mirrors the validated p38α MAP kinase pharmacophore established by Laufer et al. (2003), while the electron-donating dimethyl substitution is expected to minimize CYP450 inhibition that frequently compromises halogenated phenyl ureas in the same series [2].

SAR Expansion Around the Pyridine-to-Pyrimidine Heterocycle Axis

For laboratories systematically exploring the impact of heteroaryl head-group variation on kinase selectivity, this compound serves as the pyridine reference point for head-to-head comparison with its pyrimidine congener (CAS 1797329-46-4). Published SAR demonstrates that the mono-nitrogen pyridine system engages a single hinge-region hydrogen bond in p38α, whereas the dual-nitrogen pyrimidine can introduce an additional polar contact that may broaden kinome coverage [1]. Procuring both variants enables internal profiling to map selectivity cliffs across a defined kinase panel.

Physicochemical Property Benchmarking for Substituent-Dependent Developability

This compound can function as a reference standard in studies correlating N-aryl substituent electronics with metabolic stability and permeability. The 3,4-dimethylphenyl group provides a calibrated electron-donating probe (Hammett σp ≈ -0.17) against which electron-withdrawing analogs (e.g., 3-chlorophenyl, σm ≈ +0.37) can be compared for CYP450 time-dependent inhibition, microsomal stability, and Caco-2 permeability [1]. Such comparative data inform the development of candidate selection filters for pyridinyl-imidazole-urea lead series across inflammation and oncology programs [2].

Chemical Biology Probe Development Following Biochemical Validation

Should internal biochemical screening identify a potent and selective target engagement profile, the compound's synthetic accessibility via the pyridine-2-carbaldehyde/ethylenediamine cyclization followed by isocyanate coupling (as detailed in vendor synthesis descriptions) [1] makes it a viable scaffold for rapid analog generation. The urea NH and imidazole C-H positions offer straightforward vectors for further functionalization to optimize potency, selectivity, and pharmacokinetic properties in hit-to-lead campaigns.

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.